[(3S,3aR,6R,6aR)-6-acetyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] acetate
Overview
Description
[(3S,3aR,6R,6aR)-6-acetyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] acetate is a complex organic compound that belongs to the class of furan derivatives This compound is characterized by its unique bicyclic structure, which includes a furan ring fused with a tetrahydrofuran ring
Mechanism of Action
Target of Action
Isosorbide acetate, also known as 1,4:3,6-Dianhydro-D-glucitol 2,5-diacetate, is a drug that belongs to the class of nitrates . Its primary targets are the smooth muscles in the walls of arteries and veins . The compound acts on these targets to cause vasodilation, or the widening of blood vessels .
Biochemical Pathways
The action of isosorbide acetate affects the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) pathway . The release of NO by the compound stimulates the production of cGMP, a secondary messenger that mediates smooth muscle relaxation . This leads to the dilation of blood vessels and increased blood flow .
Pharmacokinetics
The pharmacokinetics of isosorbide acetate involves absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that the bioavailability of isosorbide dinitrate, a related compound, has been found to be highly variable, with extensive first-pass metabolism in the liver .
Result of Action
The molecular and cellular effects of isosorbide acetate’s action include the relaxation of vascular smooth muscle and the dilation of blood vessels . These effects result in decreased blood pressure and increased blood flow, which can alleviate conditions such as angina pectoris and congestive heart failure .
Biochemical Analysis
Biochemical Properties
It is known that it can be used in the synthesis of nitric oxide (NO) donors , which have vasodilatory activity. This suggests that it may interact with enzymes, proteins, and other biomolecules involved in nitric oxide synthesis and signaling pathways.
Cellular Effects
Its derivative, isosorbide dinitrate, is known to cause relaxation of vascular smooth muscle and consequent dilation of peripheral arteries and veins . This suggests that 1,4:3,6-Dianhydro-D-glucitol 2,5-diacetate may have similar effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its derivative, isosorbide dinitrate, is known to exert its effects through the release of nitric oxide (NO), a potent vasodilator . This suggests that 1,4:3,6-Dianhydro-D-glucitol 2,5-diacetate may also exert its effects through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Studies of isosorbide dinitrate have found that its antianginal efficacy is restored only after nitrates have been absent from the body for several hours . This suggests that 1,4:3,6-Dianhydro-D-glucitol 2,5-diacetate may have similar temporal effects, potentially involving changes in the product’s stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
Isosorbide dinitrate has been shown to cause a dose-related increase in embryotoxicity in rabbits . This suggests that 1,4:3,6-Dianhydro-D-glucitol 2,5-diacetate may have similar dosage effects, potentially including threshold effects and toxic or adverse effects at high doses.
Metabolic Pathways
Isosorbide dinitrate is known to undergo extensive first-pass metabolism in the liver . This suggests that 1,4:3,6-Dianhydro-D-glucitol 2,5-diacetate may be involved in similar metabolic pathways, potentially interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels.
Transport and Distribution
Isosorbide dinitrate is known to have a distribution volume of 2-4 L/kg and is cleared at the rate of 2-4 L/min . This suggests that 1,4:3,6-Dianhydro-D-glucitol 2,5-diacetate may have similar transport and distribution characteristics, potentially involving interactions with transporters or binding proteins and affecting its localization or accumulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,3aR,6R,6aR)-6-acetyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] acetate typically involves multiple steps, starting from simpler precursors. One common method involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic conditions.
Introduction of the tetrahydrofuran ring: This step involves the reduction of the furan ring, followed by cyclization to form the tetrahydrofuran ring.
Acetylation: The final step involves the acetylation of the hydroxyl groups using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(3S,3aR,6R,6aR)-6-acetyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂R) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, [(3S,3aR,6R,6aR)-6-acetyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of furan derivatives on biological systems. Its reactivity allows for the modification of biomolecules, which can be useful in drug discovery and development.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its unique properties make it suitable for use in specialty chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
- [(3S,3aR,6R,6aR)-6-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] acetate
- [(3S,3aR,6R,6aR)-6-methoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] acetate
- [(3S,3aR,6R,6aR)-6-ethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] acetate
Uniqueness
[(3S,3aR,6R,6aR)-6-acetyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] acetate is unique due to its specific acetyloxy groups, which confer distinct reactivity and properties. Compared to its analogs, this compound may exhibit different biological activities, making it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
(6-acetyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O6/c1-5(11)15-7-3-13-10-8(16-6(2)12)4-14-9(7)10/h7-10H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZQWZBCEHOWJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC2C1OCC2OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O6 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20926733 | |
Record name | 2,5-Di-O-acetyl-1,4:3,6-dianhydrohexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20926733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.21 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89886-74-8, 13042-38-1 | |
Record name | Hexitol, 1,4:3,6-dianhydro-, diacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89886-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4:3,6-Dianhydro-D-glucitol diacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013042381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Di-O-acetyl-1,4:3,6-dianhydrohexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20926733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4:3,6-dianhydro-D-glucitol diacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.636 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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